molecular formula C6H13NO B2921164 (R)-Piperidin-2-ylmethanol CAS No. 3197-44-2

(R)-Piperidin-2-ylmethanol

Cat. No.: B2921164
CAS No.: 3197-44-2
M. Wt: 115.176
InChI Key: PRAYXGYYVXRDDW-ZCFIWIBFSA-N
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Description

(R)-Piperidin-2-ylmethanol, also known as (R)-2-methylpiperidine, is a chiral monocyclic alcohol derived from piperidine. It is a colorless liquid with a pungent odor and is widely used in the synthesis of pharmaceuticals, flavorings, and fragrances. This compound has been studied extensively in recent years due to its unique properties, including its ability to act as a chiral catalyst, its low toxicity, and its ability to act as a prodrug.

Scientific Research Applications

Synthesis and Chemical Analysis

(R)-Piperidin-2-ylmethanol serves as a crucial intermediate in the synthesis of complex organic compounds. Its utility is evident in the study by Taheri et al. (2012), where it played a significant role in the synthesis of 2-(piperidine-1-ylmethyl)cyclohexanamine structures via the Mannich reaction mechanism. The study highlighted the increased yield and reaction rates when using oxime structures as intermediates, further emphasizing the compound's importance in facilitating efficient synthesis pathways (Taheri et al., 2012).

Corrosion Inhibition

In the field of corrosion science, this compound derivatives have been explored for their potential as corrosion inhibitors, particularly for the protection of iron surfaces. Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron, using quantum chemical calculations and molecular dynamics simulations to understand their efficacy. The study found these derivatives to offer significant protection, showcasing their potential in enhancing the longevity of metal components (Kaya et al., 2016).

Medicinal Chemistry and Drug Discovery

The structural versatility of this compound makes it a valuable scaffold in drug discovery and medicinal chemistry. Košak et al. (2014) detailed the synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives, demonstrating the compound's utility in generating key building blocks for pharmaceutical development. This work underscores the role of this compound in the creation of novel therapeutic agents (Košak et al., 2014).

Neuroinflammation Imaging

A groundbreaking application of this compound derivatives is found in the development of PET radiotracers for imaging neuroinflammation. Horti et al. (2019) introduced [11C]CPPC, a compound designed for specific targeting of the CSF1R receptor in microglia, demonstrating its potential for non-invasive imaging of neuroinflammatory conditions in vivo. This advancement opens new avenues for diagnosing and studying neurological diseases, highlighting the compound's significance in neuroscientific research (Horti et al., 2019).

Properties

IUPAC Name

[(2R)-piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-5-6-3-1-2-4-7-6/h6-8H,1-5H2/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAYXGYYVXRDDW-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3197-44-2
Record name (2R)-piperidin-2-ylmethanol
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